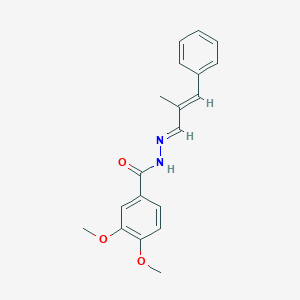![molecular formula C17H20N2O2 B449495 3-[(4-Isopropylphenoxy)methyl]benzohydrazide CAS No. 438465-38-4](/img/structure/B449495.png)
3-[(4-Isopropylphenoxy)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Isopropylphenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C17H20N2O2. It is known for its unique structure, which includes a benzohydrazide moiety linked to a 4-isopropylphenoxy group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Isopropylphenoxy)methyl]benzohydrazide typically involves the reaction of 3-(chloromethyl)benzoic acid with 4-isopropylphenol in the presence of a base to form the intermediate 3-[(4-isopropylphenoxy)methyl]benzoic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Isopropylphenoxy)methyl]benzohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various hydrazine derivatives.
Scientific Research Applications
3-[(4-Isopropylphenoxy)methyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 3-[(4-Isopropylphenoxy)methyl]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylphenoxy)methyl]benzohydrazide
- 3-[(4-Ethylphenoxy)methyl]benzohydrazide
- 3-[(4-Propylphenoxy)methyl]benzohydrazide
Uniqueness
3-[(4-Isopropylphenoxy)methyl]benzohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a compound of interest for further study .
Properties
IUPAC Name |
3-[(4-propan-2-ylphenoxy)methyl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)14-6-8-16(9-7-14)21-11-13-4-3-5-15(10-13)17(20)19-18/h3-10,12H,11,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNUSFMZNOPQAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{N-[(2-{1-[4-(2-furoylamino)phenyl]ethylidene}hydrazino)(oxo)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B449412.png)
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxy-6-iodophenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B449413.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-4-nitro-3-methylbenzohydrazide](/img/structure/B449414.png)
![4-chloro-N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449415.png)
![ethyl (2-bromo-6-methoxy-4-{(E)-[2-(4-methylphenyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B449416.png)
![N'~1~,N'~4~-bis[1-(1-naphthyl)ethylidene]terephthalohydrazide](/img/structure/B449418.png)
![ethyl (4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B449423.png)
![2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE](/img/structure/B449424.png)
![2-[2-(1-{3-Nitrophenyl}ethylidene)hydrazino]-2-oxoacetamide](/img/structure/B449426.png)

![METHYL 4-({(E)-2-[4-(DIMETHYLAMINO)BENZOYL]HYDRAZONO}METHYL)BENZOATE](/img/structure/B449431.png)
![2-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B449435.png)
![2-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENYL ACETATE](/img/structure/B449436.png)
![2-({[(2-iodobenzoyl)amino]carbothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449437.png)
